6-Tert-butyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-TERT-BUTYL-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a tert-butyl group, a methylphenylamino group, and a dihydro-1,2,4-triazin-5-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as amines and nitriles.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Methylphenylamino Group: The methylphenylamino group can be attached through nucleophilic substitution reactions involving aniline derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-TERT-BUTYL-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and tert-butyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aniline derivatives, tert-butyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-TERT-BUTYL-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one: Similar triazine structure with a mercapto group.
2-Methylamino-5-tert-butyl-1,3,4-thiadiazole: Contains a thiadiazole ring with similar functional groups.
Uniqueness
6-TERT-BUTYL-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and methylphenylamino groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18N4O |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
6-tert-butyl-3-(3-methylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H18N4O/c1-9-6-5-7-10(8-9)15-13-16-12(19)11(17-18-13)14(2,3)4/h5-8H,1-4H3,(H2,15,16,18,19) |
InChI Key |
DONBZBFQBHVCLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(C(=O)N2)C(C)(C)C |
Origin of Product |
United States |
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